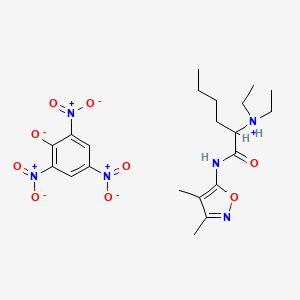
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethylamino Group:
Formation of the Hexanamide Moiety: This involves the reaction of the intermediate with hexanoic acid or its derivatives.
Picrate Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or chemical products.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide
- N-(3,4-Dimethyl-5-isoxazolyl)-2-(diethylamino)hexanamide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to the presence of the picrate group, which can influence its chemical properties and reactivity. This compound may exhibit different solubility, stability, and biological activity compared to its non-picrate counterparts.
Propriétés
Numéro CAS |
94998-42-2 |
|---|---|
Formule moléculaire |
C21H30N6O9 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H27N3O2.C6H3N3O7/c1-6-9-10-13(18(7-2)8-3)14(19)16-15-11(4)12(5)17-20-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h13H,6-10H2,1-5H3,(H,16,19);1-2,10H |
Clé InChI |
ZZRKEUIGRXSUFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


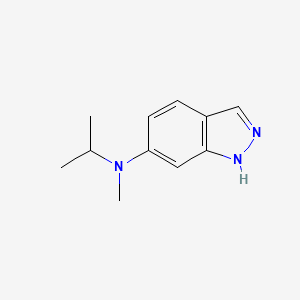
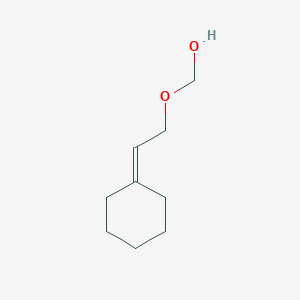

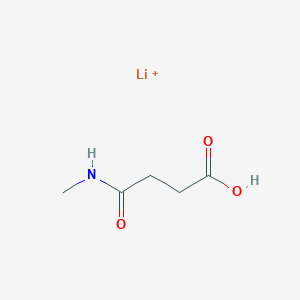
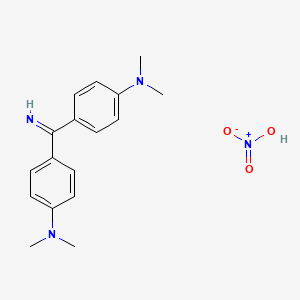
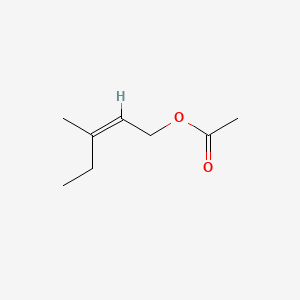
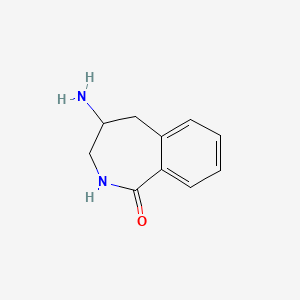
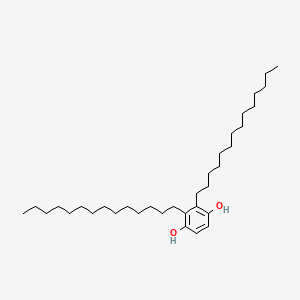

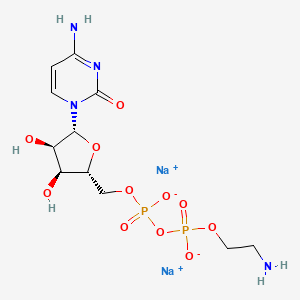

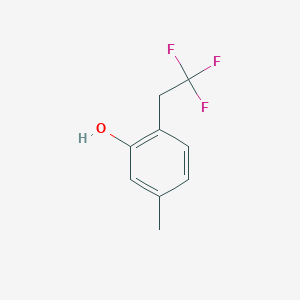

![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
